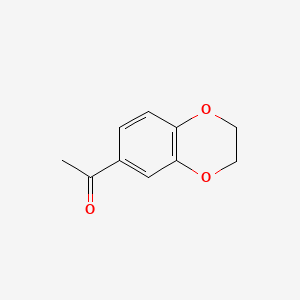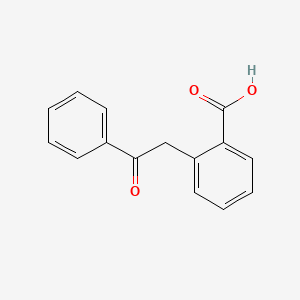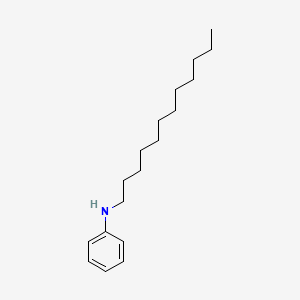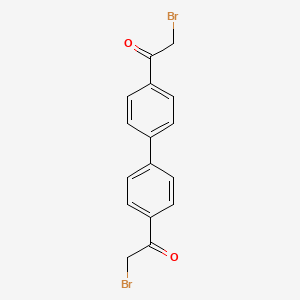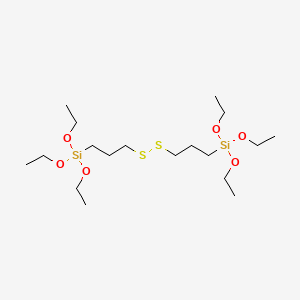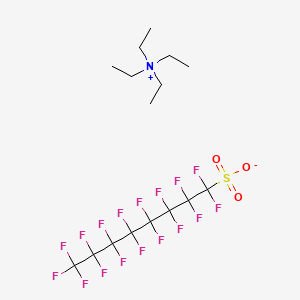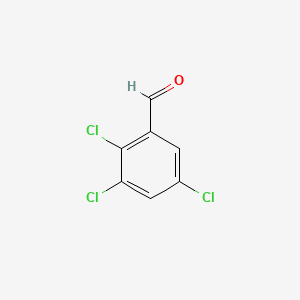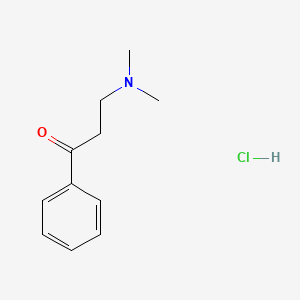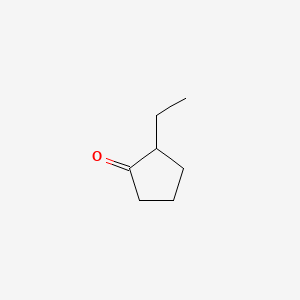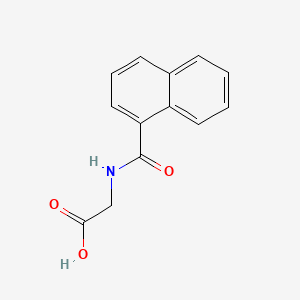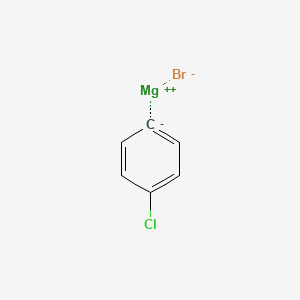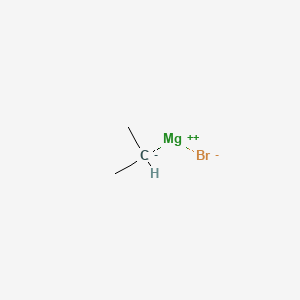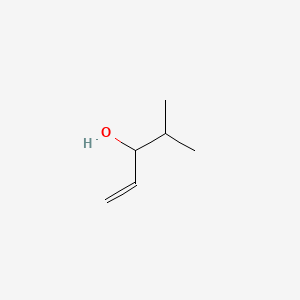
4-Methyl-1-penten-3-OL
Übersicht
Beschreibung
The compound of interest, 4-Methyl-1-penten-3-OL, is a derivative of pentene and is related to various research studies focusing on the structural and chemical properties of similar molecules. While the provided papers do not directly address 4-Methyl-1-penten-3-OL, they offer insights into the properties and behaviors of closely related compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and the use of catalysts. For instance, the synthesis of 4-Penten-4-olides from allylic alcohols involves orthoester Claisen rearrangement, iodolactonization, and hydrogen iodide elimination . Similarly, the stereospecific synthesis of 3-Methyl-5-Phenylsulfonyl-3E-Penten-1-ol is achieved through a multi-step process starting from 4-hydroxyl-2-butone, with a key step being the stereospecific rearrangement of allylic alcohol . These methods highlight the intricate steps and conditions required for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of polymers related to 4-Methyl-1-pentene is characterized by various forms and crystalline structures. For example, isotactic poly(4-methylpentene-1) can exist in different polymorphic forms, with form III having a tetragonal unit cell and form II having a monoclinic unit cell . The introduction of different monomers can lead to significant changes in the structure and properties of the copolymers, as seen in the study of 4-methyl-1-pentene copolymers with 1,5-hexadiene . These findings demonstrate the complexity and variability of the molecular structures of these materials.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 4-Methyl-1-penten-3-OL are diverse. For instance, the polymerization of 4-methyl-1-pentene using α-diimine nickel catalysts results in amorphous elastomers with various types of branches and microstructural units . The study of isotactic poly((R,S)-3-methyl-1-pentene) reveals the influence of monomer chirality on the helical chains and the conformation of lateral groups . These studies provide insights into the reactivity and the resulting structures of the polymers formed from such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials related to 4-Methyl-1-penten-3-OL are influenced by their molecular structures. For example, the presence of different modifications in isotactic poly(4-methylpentene-1) is associated with energy minima in the conformational energy map . The introduction of rigid cyclic units into copolymers can lead to the formation of ordered molecular aggregates in the amorphous states . Additionally, the crystal structure of isotactic poly(4-methyl-1-pentene) in form II shows statistical disorder, which is an example of symmetry breaking in polymer crystals . These properties are crucial for understanding the behavior and potential applications of these materials.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
4-Methyl-1-penten-3-OL is used in the polymerization process. It is polymerized with α-diimine nickel complexes, leading to amorphous elastomers with low glass transition temperature. The polymers demonstrate various types of branches and microstructural units, influencing their properties and applications in material science (Gao et al., 2011).
Synthesis and Chemical Production
The compound plays a role in the synthesis of other chemicals. Studies have been conducted to improve the synthesis conditions and routes for 4-Methyl-3-decen-5-ol, a derivative of 4-Methyl-1-penten-3-OL, enhancing product yield and facilitating industrial production (Li Xiao-xiang, 2009).
Dielectric and Energy Storage Applications
Poly-4-methyl-1-pentene, derived from 4-Methyl-1-penten-3-OL, is used as a dielectric material in energy storage applications. Its dielectric performance compares to biaxially oriented polypropylene, a widely used dielectric material for capacitors. It is suitable for applications demanding high energy density, low dielectric loss, and high-temperature operation (B. Ghule et al., 2021).
Chemical Modification and Functionalization
4-Methyl-1-penten-3-OL undergoes various chemical modifications, influencing its properties and applications. For instance, hydroformylation reactions of this compound in water have shown dependency on solution ionic strength and temperature, leading to a range of product selectivities (J. Sullivan et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKVYEHTIWILMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875630 | |
| Record name | 4-METHYL-1-PENTEN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-penten-3-OL | |
CAS RN |
4798-45-2 | |
| Record name | 4-Methyl-1-penten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4798-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-ol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-3-ol, 4-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-1-PENTEN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



